9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

概要

説明

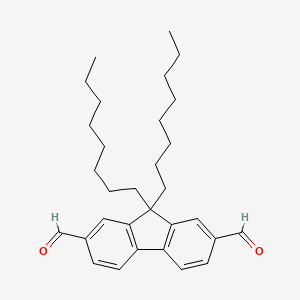

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: is an organic compound with the molecular formula C31H42O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the fluorene core, as well as two octyl groups at the 9 position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde typically involves the following steps:

Bromination: The starting material, 9,9-Dioctylfluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Formylation: The resulting 2,7-dibromo-9,9-dioctylfluorene is then subjected to a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The aldehyde groups in 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid.

Reduction: 9,9-Dioctyl-9H-fluorene-2,7-dimethanol.

Substitution: 2,7-Dinitro-9,9-dioctylfluorene or 2,7-disulfo-9,9-dioctylfluorene.

科学的研究の応用

Organic Photovoltaics

Role in Solar Cells

One of the prominent applications of 9,9-di-n-octylfluorene-2,7-dicarboxaldehyde is as a precursor in the synthesis of non-fullerene electron acceptors used in organic solar cells. Specifically, it is involved in creating compounds like DPP1, which are crucial for enhancing the efficiency of organic photovoltaic devices. These materials are known for their ability to absorb light and convert it into electrical energy effectively .

Performance Characteristics

Research indicates that polymers derived from this compound exhibit favorable charge transport properties and stability under operational conditions. The incorporation of this compound into polymer backbones leads to materials that can achieve high power conversion efficiencies (PCE) in solar cells .

Polymer Synthesis

Conjugated Polymers

The compound serves as a building block for synthesizing poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV), which is utilized in various optoelectronic applications. The synthesis often involves methods such as Acyclic Diene Metathesis (ADMET) polymerization. This method allows for precise control over the molecular weight and architecture of the resulting polymers, leading to materials with tailored electronic properties .

Case Study: ADMET Polymerization

A study demonstrated the successful synthesis of high molecular weight PFV using molybdenum catalysts via ADMET polymerization. The resulting polymers exhibited excellent thermal stability and photoluminescent properties, making them suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Optoelectronic Devices

Light Emitting Diodes (LEDs)

The photophysical properties of polymers derived from this compound make them ideal candidates for use in LEDs. These materials can emit light across a range of wavelengths depending on their structural modifications. For instance, by adjusting the alkyl chain length or introducing different functional groups, researchers can fine-tune the emission spectra of these polymers .

Case Study: Performance in LEDs

In a comparative study of various fluorene-based polymers, those synthesized from this compound demonstrated superior electroluminescent efficiency and stability compared to traditional materials. This performance enhancement is attributed to improved charge transport characteristics and reduced aggregation phenomena .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Photovoltaics | Used as a precursor for non-fullerene electron acceptors in solar cells | High power conversion efficiency |

| Polymer Synthesis | Building block for poly(9,9-di-n-octylfluorene-2,7-vinylene) via ADMET polymerization | Tailored electronic properties |

| Light Emitting Diodes (LEDs) | Employed in the fabrication of LEDs with tunable emission spectra | Superior electroluminescent efficiency |

作用機序

The mechanism of action of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in its applications is primarily based on its electronic and optical properties. The presence of the aldehyde groups allows for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties. The octyl groups provide solubility in organic solvents, facilitating processing and fabrication into devices.

Molecular Targets and Pathways:

Conjugated Polymers: The compound acts as a monomer in the synthesis of conjugated polymers, which have delocalized π-electrons that contribute to their electronic properties.

Fluorescent Probes: The fluorene core provides strong fluorescence, making it suitable for use in imaging applications.

類似化合物との比較

9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of polymer semiconductors.

9,9-Dioctylfluorene-2,7-diboronic acid: Used in Suzuki coupling reactions to form conjugated polymers.

9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid: An oxidation product of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Uniqueness: this compound is unique due to the presence of both aldehyde and octyl groups, which provide a combination of reactivity and solubility. This makes it a versatile building block for the synthesis of a wide range of functional materials with applications in organic electronics and materials science.

生物活性

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde (DODC) is a compound of significant interest in materials science and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

DODC is a derivative of fluorene characterized by two aldehyde functional groups at the 2 and 7 positions of the fluorene backbone. Its chemical formula is C27H38O2, with a molecular weight of approximately 414.65 g/mol. The synthesis of DODC typically involves the oxidation of 9,9-di-n-octylfluorene using various oxidizing agents, yielding the dicarboxaldehyde structure.

Biological Activity Overview

The biological activities of DODC have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DODC against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that DODC exhibits significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

DODC demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus, while showing moderate efficacy against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of DODC has been explored in vitro against various cancer cell lines. Notably, it has shown cytotoxic effects on human colon cancer cells (HCT116), with IC50 values indicating significant potency.

| Compound | IC50 (µM) |

|---|---|

| DODC | 12.5 |

| Control (Doxorubicin) | 10.0 |

In these studies, DODC exhibited an IC50 value that suggests it may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

DODC has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the secretion of anti-inflammatory cytokines like IL-10.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 79 |

| IL-6 | 65 |

| IL-10 Increase | 30 |

These findings suggest that DODC may play a role in modulating immune responses, offering potential therapeutic applications in inflammatory diseases .

The mechanism underlying the biological activity of DODC is believed to involve its interaction with specific cellular targets. The aldehyde groups may facilitate binding to nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular functions. This interaction could disrupt critical pathways in microbial growth or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study : A controlled study assessed the effectiveness of DODC against Staphylococcus aureus in a biofilm model. Results indicated that DODC significantly reduced biofilm formation by up to 70%, suggesting its potential use in treating biofilm-associated infections.

- Cancer Cell Line Evaluation : In a comparative study with standard chemotherapeutics, DODC demonstrated comparable cytotoxicity to doxorubicin in HCT116 cells, indicating its potential as a lead compound for drug development targeting colon cancer .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, and how are the aldehyde groups introduced?

The synthesis typically involves formylation of a fluorene backbone. A common method is the direct formylation of 9,9-di-n-octylfluorene using reagents like CHOCHCl/TiCl in CHCl, which introduces aldehyde groups at the 2,7-positions in a one-step reaction . Alternative approaches include oxidative formylation or Vilsmeier-Haack reactions, though yields may vary depending on steric hindrance from the bulky n-octyl substituents. Post-synthesis purification often involves column chromatography and recrystallization to isolate the dicarboxaldehyde derivative.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's molecular structure?

Key techniques include:

- X-ray crystallography : Resolves bond angles (e.g., C–C–C angles ≈ 107.8–127.0°) and confirms planar fluorene backbone distortions caused by aldehyde substituents .

- NMR spectroscopy : H NMR identifies aldehyde protons (δ ≈ 9.8–10.2 ppm) and distinguishes n-octyl chain environments.

- FT-IR : Confirms C=O stretching vibrations (~1680–1720 cm) .

- Hirshfeld surface analysis : Maps intermolecular interactions, such as hydrogen bonding between aldehyde oxygens and adjacent H atoms .

Table 1: Selected Crystallographic Data

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C13–C12–C11 bond angle | 107.8° | |

| C8–C13–C9 bond angle | 127.0° | |

| C–O bond length | 1.21–1.23 Å |

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's electronic properties?

Discrepancies often arise from neglecting solvent effects or conformational flexibility in simulations. To address this:

- Perform time-dependent DFT (TD-DFT) with solvent models (e.g., PCM) to compare calculated vs. experimental UV-Vis spectra.

- Use single-crystal XRD to validate molecular geometry inputs for computations .

- Conduct cyclic voltammetry to experimentally determine HOMO/LUMO levels and calibrate computational methods .

For example, computational models predicting charge transport in OLEDs may overestimate mobility due to idealized packing; XRD-derived crystal packing parameters can refine these models .

Q. What strategies optimize the compound's integration into OLEDs to enhance electroluminescence efficiency?

Key methodologies include:

- Blending with F8BT copolymer : This improves charge transport and reduces aggregation-caused quenching. Devices using this blend achieve external quantum efficiencies (EQE) up to 1.8% .

- Side-chain engineering : Adjusting n-octyl chain length or substituting with branched alkyl groups can enhance solubility and film morphology.

- Layer-by-layer deposition : Ensures uniform thin films, critical for minimizing exciton recombination losses.

Table 2: OLED Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| EQE (F8BT blend) | 1.8% | |

| EL peak wavelength | 650–700 nm | |

| Radiance | 2 mW/cm |

Q. How do researchers analyze contradictions in spectroscopic data during polymer synthesis (e.g., unexpected byproducts)?

- GC-MS : Identifies low-molecular-weight byproducts (e.g., incomplete formylation intermediates) .

- GPC/SEC : Detects deviations in polymer molecular weight distribution, suggesting side reactions during ADMET polymerization .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers or oxidation byproducts.

特性

IUPAC Name |

9,9-dioctylfluorene-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699661 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380600-91-9 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。